molecular formula C14H15NS3 B2882295 4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione CAS No. 316358-50-6

4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No.: B2882295
CAS No.: 316358-50-6
M. Wt: 293.46
InChI Key: BEMAVAXMEKMYJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,7,8-Tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione (CAS: 316358-50-6) is a tricyclic dithioloquinolinethione derivative characterized by a fused 1,2-dithiolo[3,4-c]quinoline core with methyl substituents at positions 4,4,7,6. This compound belongs to a class of molecules known for their pleiotropic biological activities, including protein kinase inhibition, hydrogen sulfide (H₂S) release, and chemoprotective properties . Its structural uniqueness lies in the sulfur-rich dithiolo ring, which enhances redox-modulating capabilities and interactions with kinase ATP-binding pockets .

Properties

IUPAC Name

4,4,7,8-tetramethyl-5H-dithiolo[3,4-c]quinoline-1-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NS3/c1-7-5-9-10(6-8(7)2)15-14(3,4)12-11(9)13(16)18-17-12/h5-6,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMAVAXMEKMYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(C3=C2C(=S)SS3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves several key stepsCommon reagents used in the synthesis include various sulfur-containing compounds and methylating agents .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scalability and efficiency. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents .

Chemical Reactions Analysis

Types of Reactions

4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as a protein kinase inhibitor, which could have implications in cancer treatment.

    Medicine: Explored for its chemoprotective and antitumor activities.

Mechanism of Action

The mechanism of action of 4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves its interaction with protein kinases. The compound binds to the active site of the kinase, inhibiting its activity. This inhibition can disrupt various signaling pathways involved in cell growth and proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in the Dithioloquinolinethione Family

Key Derivatives and Their Modifications
Compound Name Substituents/Modifications Key Features
4,4,5-Trimethyl-8-(morpholinylcarbonothioyl) (2a) Morpholinylcarbonothioyl at C8 High JAK3 inhibition (IC₅₀ = 0.36 µM)
5-Benzyl-4,4-dimethyl-8-(piperidinylcarbonothioyl) (2d) Benzyl at C5, piperidinylcarbonothioyl at C8 Enhanced solubility; IC₅₀ = 5.34 µM against cRAF kinase
4,4,6-Trimethyl (CAS: 279.021012) Methyl at C6 Simplified structure; lower kinase inhibition
8-Ethoxy-4,4-dimethyl (CAS: 301655-38-9) Ethoxy at C8 Moderate H₂S release; antimicrobial activity
Activity Comparison Against Protein Kinases
Compound JAK3 (IC₅₀, µM) NPM1-ALK (IC₅₀, µM) cRAF (IC₅₀, µM) Reference Drug (Sorafenib IC₅₀)
Target Compound Data pending Data pending Data pending -
2a 0.36 0.54 0.78 0.78 (JAK3), 0.43 (NPM1-ALK)
2b 0.38 0.25 - -
2q 0.46 - 5.34 1.95 (cRAF)

Notes:

  • Compound 2q, an imino derivative, shows unexpected cRAF inhibition (IC₅₀ = 5.34 µM), suggesting structural novelty despite in silico predictions .

Functional Analogues: H₂S Donors and Chemoprotective Agents

Oltipraz
  • Mechanism : Induces glutathione-S-transferase, activates NF-κB, and scavenges ROS .
  • Comparison : Unlike the target compound, oltipraz lacks kinase inhibition but shares chemoprotective effects via H₂S release.
ADT-OH (5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione)
  • Mechanism: Potent H₂S donor with anti-apoptotic and antioxidant effects .
  • Comparison : The target compound’s methyl groups may reduce H₂S release efficiency compared to ADT-OH but add kinase-targeted activity .

Kinase Inhibition and Antitumor Potential

  • Multikinase Inhibition : Derivatives like 2a and 2b inhibit JAK3 and NPM1-ALK, critical in lymphoma and NSCLC, with IC₅₀ values surpassing sorafenib .
  • cRAF Targeting : Compound 2c (IC₅₀ = 0.78 µM) shows promise in disrupting MAPK pathways, a feature absent in simpler analogues like 4,4,6-trimethyl derivatives .

Antimicrobial and Anti-inflammatory Activities

  • DTT-DHQ Hybrids : Exhibit broad-spectrum antimicrobial activity (e.g., 8-ethoxy derivatives) exceeding amoxicillin and ketoconazole .
  • Anti-inflammatory Effects: Dithioloquinolinethiones inhibit COX-2 and TNF-α, comparable to indomethacin .

Biological Activity

4,4,7,8-Tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione (often referred to as DTTQ) is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of DTTQ involves several steps that include the reaction of cyclic secondary amines with elemental sulfur. The compound can be synthesized using dimethylformamide (DMF) as a solvent under reflux conditions. The final product is characterized by various spectroscopic methods including NMR and HPLC-HRMS to confirm its structure and purity .

Biological Activity Overview

DTTQ exhibits a range of biological activities that have been explored in various studies. Notably, it has shown promising results in anticancer research and enzyme inhibition.

Anticancer Activity

Recent studies have highlighted the anticancer properties of DTTQ derivatives. For instance, compounds derived from DTTQ demonstrated significant inhibitory effects against several cancer cell lines. The IC50 values for these compounds ranged from low micromolar to sub-micromolar concentrations:

CompoundCancer Cell LineIC50 (μM)
DTTQH460 (Lung)4.9 ± 0.7
DTTQA-431 (Skin)2.0 ± 0.9
DTTQHT-29 (Colon)4.4 ± 1.3
DTTQDU145 (Prostate)12.0 ± 1.6
DTTQMCF7 (Breast)14.6 ± 3.9

These findings indicate that DTTQ and its derivatives could serve as potential candidates for further development in cancer therapy .

The biological activity of DTTQ is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. For example, certain derivatives have shown high activity against kinases such as JAK3 and cRAF with remarkable inhibition percentages:

KinaseInhibition (%)IC50 (μM)
JAK3990.46
cRAF[Y340D][Y341D]920.34
NPM1-ALK990.25

This kinase inhibition suggests that DTTQ may interfere with signaling pathways critical for tumor growth and survival .

Case Studies

Several case studies have documented the effects of DTTQ in various experimental settings:

  • In Vitro Studies : A study investigated the cytotoxic effects of DTTQ on lung carcinoma cells (H460). The results showed a dose-dependent decrease in cell viability, indicating strong anticancer potential.
  • Mechanistic Studies : Another study focused on the interaction of DTTQ with specific protein targets in cancer cells, revealing that it induces apoptosis through the activation of caspase pathways.
  • Comparative Studies : Comparative analyses with other quinoline-based compounds indicated that DTTQ derivatives exhibited superior activity against resistant cancer cell lines, highlighting their therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.